Flufenoxystrobin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXIQDIVCJZTD-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918162-02-4 | |
| Record name | Flufenoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFENOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research on Flufenoxystrobin S Fungicidal Action
Elucidation of Mitochondrial Respiration Inhibition
The primary mechanism of flufenoxystrobin's fungicidal activity is the potent inhibition of mitochondrial respiration. biosynth.comresearchgate.netscispace.com This process is central to the survival of aerobic organisms, as it is the main pathway for generating adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. ugd.edu.mkmdpi.com By disrupting this vital process, this compound effectively starves the fungal pathogen of the energy required for growth and development, ultimately leading to cell death. ugd.edu.mkugd.edu.mk
This compound achieves respiratory inhibition by specifically targeting the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain. ugd.edu.mkfrac.inforesearchgate.netfrontiersin.org The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane of eukaryotes. mdpi.comugd.edu.mk It functions as a dimer and contains three core catalytic subunits: cytochrome b, the Rieske iron-sulfur protein, and cytochrome c1. mdpi.commdpi.com This complex plays an essential role in the respiratory chain by catalyzing the transfer of electrons from ubiquinol (B23937) (coenzyme Q) to cytochrome c. mdpi.com This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, creating the electrochemical gradient that drives ATP synthesis. mdpi.commdpi.com
Within the cytochrome bc1 complex, this compound binds to a specific site on the cytochrome b subunit. researchgate.netnih.gov This binding site is known as the Quinone "outside" or Qo site, named for its location on the outer (positive) side of the inner mitochondrial membrane where ubiquinol is oxidized. biosynth.comugd.edu.mkfrac.info
The binding of this compound to the Qo site physically obstructs the docking of the natural substrate, ubiquinol. nih.gov This blockage prevents the transfer of electrons from ubiquinol to the subsequent carriers in the chain, namely the Rieske iron-sulfur protein and cytochrome c1. ugd.edu.mkresearchgate.netugd.edu.mk This action effectively breaks the electron transport chain at Complex III, halting the entire respiratory process. ugd.edu.mkugd.edu.mk The catalytic mechanism that occurs at this site, known as the Q-cycle, involves a bifurcated electron transfer, and the inhibition by QoI fungicides like this compound disrupts this intricate process. ugd.edu.mkmdpi.com
The inhibition of electron flow through the cytochrome bc1 complex has a direct and catastrophic impact on the fungus's energy supply. ugd.edu.mknih.gov The electron transport chain's primary function is to pump protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force. mdpi.com This force is the energy source used by ATP synthase (Complex V) to produce ATP from ADP and inorganic phosphate. frontiersin.org
By blocking electron transfer, this compound prevents the generation of this proton gradient. mdpi.comnih.gov Consequently, the synthesis of ATP is severely inhibited, depriving the fungal cell of the energy necessary for essential life processes such as germination, growth, and infection. ugd.edu.mkugd.edu.mkfrontiersin.org This energy crisis ultimately leads to the death of the fungal pathogen. ugd.edu.mk
Molecular Interactions and Binding Affinities
The efficacy of this compound is determined by its molecular interaction with the target site. Research has focused on understanding its binding affinity to the cytochrome b protein, particularly in comparison to the natural substrate and in the context of fungicide resistance.
Studies investigating the binding of this compound to the wild-type (WT) cytochrome b have yielded varied results depending on the fungal species being examined. In silico docking studies on cytochrome b from Botrytis cinerea indicated that this compound had a higher binding affinity to the WT enzyme than several other fungicides. nih.gov Conversely, a similar study focusing on Plasmopara viticola suggested that this compound did not bind to WT cytochrome b under the tested conditions. researchgate.net Another study noted that while this compound did not exhibit a high binding affinity for WT cytochrome b, it was effective against mutants with the G143A resistance mutation. nih.gov These findings highlight the complexity of fungicide-target interactions, which can be influenced by subtle structural differences in the cytochrome b protein across different fungal species.
| Fungicide | Binding Affinity to WT Cytochrome b (kcal/mol) | Binding Affinity to G143A-Mutated Cytochrome b (kcal/mol) | Reference |
|---|---|---|---|
| Ubiquinol (Native Substrate) | -9.8 | -7.9 | nih.gov |
| This compound | -7.6 | -9.4 | nih.gov |
| Mandestrobin | -10.2 | -9.5 | nih.gov |
| Fenaminstrobin | -9.9 | -9.6 | nih.gov |
| Coumoxystrobin (B1451978) | -7.5 | -9.7 | nih.gov |
Data derived from in silico docking studies presented in referenced literature. nih.gov The table illustrates that while some fungicides bind more strongly to the wild-type enzyme, this compound shows a stronger predicted affinity for the G143A-mutated version, which is a common resistance mechanism.
Structural biology provides powerful tools for understanding the precise interactions between fungicides and their target proteins at an atomic level. mdpi.comnih.gov Techniques such as X-ray crystallography and computational methods like molecular docking and molecular dynamics simulations are employed to visualize the binding pocket of the Qo site. ugd.edu.mkfrontiersin.org These approaches reveal how inhibitors like this compound fit within the enzyme pocket and which amino acid residues are critical for binding. ugd.edu.mkmdpi.com
This structural information is invaluable for several reasons. It helps explain the basis of a fungicide's selectivity and potency. mdpi.com Furthermore, it provides critical insights into mechanisms of resistance. nih.gov For example, the most common mutation conferring resistance to QoI fungicides is a single amino acid substitution of glycine (B1666218) to alanine (B10760859) at position 143 (G143A) in the cytochrome b gene. frac.inforesearchgate.net Structural studies can model how this change in the binding pocket reduces the affinity of many QoI fungicides, rendering them less effective, while sometimes increasing the affinity of others, like this compound in certain pathogens. nih.govnih.gov This knowledge is crucial for the rational design of new fungicides that can overcome existing resistance issues. nih.gov
Fungicidal Efficacy Studies and Agronomic Performance Research
Efficacy against Key Fungal Pathogens in Controlled Environments
Laboratory and greenhouse studies are fundamental in establishing the baseline efficacy of a fungicide against economically important plant pathogens. Research on Flufenoxystrobin has demonstrated its activity against various species of Ascomycetes and Oomycetes.
Research has shown this compound to be effective against several pathogens in the phylum Ascomycota.
Erysiphe graminis : In greenhouse bioassays, this compound (also identified by its synonym SYP-3759) demonstrated excellent fungicidal activity against powdery mildew on wheat, caused by Erysiphe graminis. It was shown to be effective in protecting wheat at a concentration of 1.56 mg L⁻¹. researchgate.net
Botrytis cinerea : This pathogen, responsible for gray mold in many crops, was also tested. In controlled environments, this compound exhibited potent activity, achieving 100% control of cucumber gray mold at a concentration of 0.9 mg L⁻¹.
Rice Blast (Magnaporthe oryzae) : Another significant ascomycete pathogen, rice blast, was strongly inhibited by this compound in laboratory settings, with studies showing 100% control at a concentration of 0.3 mg L⁻¹.
Sphaerotheca fuliginea : In studies on cucurbit powdery mildew, a compound from the same series as this compound, designated 8d, was found to have better efficacy against Sphaerotheca fuliginea than the commercial standards azoxystrobin (B1666510) and trifloxystrobin (B1683241) in field experiments.
Efficacy of this compound against Ascomycetes
| Pathogen | Disease | Host Plant | Efficacy Data | Source |
|---|---|---|---|---|
| Erysiphe graminis | Powdery Mildew | Wheat | Excellent protective activity at 1.56 mg L⁻¹ | researchgate.net |
| Botrytis cinerea | Gray Mold | Cucumber | 100% control at 0.9 mg L⁻¹ | |
| Magnaporthe oryzae | Rice Blast | Rice | 100% control at 0.3 mg L⁻¹ |
Detailed research findings on the specific efficacy of this compound against key fungal pathogens from the phylum Basidiomycota, such as rust fungi (Puccinia spp.), were not available in the reviewed scientific literature. While strobilurin fungicides as a class are known to have activity against Basidiomycetes, specific data for this compound has not been publicly reported.
This compound has demonstrated notable efficacy against pathogens in the class Oomycetes, which includes destructive diseases like downy mildews and blights.
Pseudoperonospora cubensis : In greenhouse assays, compounds from the developmental series of this compound showed significant control of cucumber downy mildew. The two most effective compounds provided 80% and 85% control, respectively, at a concentration of 12.5 mg L⁻¹. Further field experiments with a related compound (8d) showed it had better efficacy against Pseudoperonospora cubensis than the commercial fungicide trifloxystrobin.
Efficacy of this compound Derivatives against Oomycetes
| Pathogen | Disease | Host Plant | Efficacy Data | Source |
|---|---|---|---|---|
| Pseudoperonospora cubensis | Downy Mildew | Cucumber | 80-85% control at 12.5 mg L⁻¹ |
Specific studies detailing the efficacy of this compound against common post-harvest fungal pathogens such as Penicillium italicum (blue mold) and Penicillium digitatum (green mold) are not currently available in the public domain. Post-harvest disease management often involves a different spectrum of fungicides, and research on this compound has primarily focused on foliar pathogens in growing crops.
Field-Based Efficacy Assessments across Diverse Agricultural Systems
Translating efficacy from controlled environments to field performance is a critical step in fungicide development. This involves assessing the compound's effectiveness under variable environmental conditions and agronomic practices.
While greenhouse studies have confirmed the high efficacy of this compound against wheat powdery mildew (Erysiphe graminis), comprehensive field trial data detailing its performance in cereal crops like wheat and barley against a broader range of diseases (such as rusts and Septoria leaf blotch) were not found in the reviewed literature. researchgate.net The existing data from controlled environments suggests potential for effective disease management in cereals, but further field-based research is needed to establish its agronomic performance and benefits in these systems.
Effectiveness in Fruit and Vegetable Cultivations
This compound, a strobilurin fungicide, has demonstrated notable efficacy against several critical fungal diseases affecting fruit and vegetable crops. Research has particularly highlighted its activity against powdery mildew and downy mildew, which are significant threats to cucurbit cultivation worldwide.
Studies have shown that compounds from the same chemical class as this compound provide excellent control of these diseases. For instance, in field experiments, a related novel strobilurin compound displayed superior efficacy against cucumber powdery mildew (Sphaerotheca fuliginea) compared to established commercial fungicides like azoxystrobin and trifloxystrobin. researchgate.net Furthermore, it showed better performance against cucumber downy mildew (Pseudoperonospora cubensis) than trifloxystrobin. researchgate.net This indicates the potential for this compound to be a highly effective tool for managing these diseases.
To illustrate the typical data generated in such efficacy trials, the following tables present findings from studies on azoxystrobin for the control of cucumber downy and powdery mildew.
Table 1: Efficacy of Azoxystrobin against Cucumber Downy Mildew (Pseudoperonospora cubensis) This table is illustrative of typical research findings for a strobilurin fungicide and does not represent data for this compound.
| Treatment | Per cent Disease Index (PDI) | Per cent Disease Reduction over Control |
|---|---|---|
| Azoxystrobin | 2.92 | 92.59% |
| Mancozeb (Standard) | 10.85 | 72.03% |
Table 2: Efficacy of Azoxystrobin against Cucumber Powdery Mildew (Sphaerotheca fuliginea) This table is illustrative of typical research findings for a strobilurin fungicide and does not represent data for this compound.
| Treatment | Per cent Disease Index (PDI) | Per cent Disease Reduction over Control |
|---|---|---|
| Azoxystrobin | 5.22 | 87.55% |
| Carbendazim (Standard) | 13.85 | 67.76% |
Control of Rice Blast and Other Specific Crop Diseases
Rice blast, caused by the fungus Magnaporthe oryzae, is one of the most destructive diseases of rice globally, capable of causing significant yield losses. nih.govnih.gov this compound has been identified as a fungicide with activity against rice blast, which is a crucial attribute for a broad-spectrum fungicide intended for use in major cereal crops. herts.ac.uk
The management of rice blast often involves the strategic use of fungicides, particularly those with a protective mode of action. Strobilurin fungicides, as a class, are known to be effective against M. oryzae. nih.gov Their mechanism of action, which involves the inhibition of mitochondrial respiration in fungi, is a critical tool in integrated disease management programs. While specific field trial data for this compound against rice blast is limited in publicly accessible literature, its classification as a strobilurin fungicide indicates its potential for effective control of this disease.
Research on other strobilurin fungicides and their combinations with triazoles has consistently demonstrated significant reductions in the Per cent Disease Index (PDI) of rice blast under field conditions. These treatments not only control the disease but also contribute to higher grain yields.
Methodologies for Efficacy Assessment
The evaluation of a fungicide's effectiveness is a multi-step process that begins with laboratory assays and progresses to field trials under real-world agricultural conditions.
In Vitro Fungistatic and Fungicidal Assays
In vitro assays are the foundational step in determining the intrinsic activity of a fungicide against a target pathogen. These laboratory-based tests are designed to measure the direct impact of the chemical on fungal growth and survival in a controlled environment.
A common method is the poisoned food technique, where the fungicide is incorporated into a growth medium, such as Potato Dextrose Agar (PDA), at various concentrations. uklo.edu.mk Mycelial plugs of the target fungus are then placed on the amended medium. The radial growth of the fungal colony is measured over time and compared to a control plate without the fungicide. The per cent inhibition of mycelial growth is then calculated.
From this data, the Effective Concentration 50 (EC50) can be determined. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth. researchgate.net A lower EC50 value indicates higher fungicidal activity. These assays can differentiate between fungistatic and fungicidal effects. A fungistatic effect is one that inhibits fungal growth, while a fungicidal effect is one that actively kills the fungus.
Another key in vitro assay evaluates the effect of the fungicide on spore germination. Spores of the target pathogen are incubated in a solution containing different concentrations of the fungicide. After a set period, the percentage of germinated spores is determined by microscopic examination.
In Planta Disease Control Evaluation Techniques
Following promising in vitro results, fungicides are tested in planta to assess their efficacy in a live plant system. These evaluations can be conducted in controlled environments such as greenhouses or in field trials.
In greenhouse studies, host plants are artificially inoculated with the target pathogen before or after being treated with the fungicide. This allows for the evaluation of both the protective (preventative) and curative (post-infection) activity of the compound. Disease severity is typically assessed using a rating scale based on the percentage of leaf area affected or the number of lesions per leaf. researchgate.net
Field trials represent the final stage of efficacy evaluation and are designed to test the fungicide's performance under commercial growing conditions. soybeanresearchdata.comumd.edu These trials are often conducted over multiple growing seasons and in different geographical locations to account for variations in environmental conditions and disease pressure. Key parameters measured in field trials include:
Disease Incidence: The percentage of plants in a plot showing any symptoms of the disease.
Disease Severity: The extent of the disease on the plants, often measured as the Per cent Disease Index (PDI). biochemjournal.com
Agronomic Performance: This includes measurements of crop yield, and sometimes quality parameters, to determine the economic benefit of the fungicide treatment. plantprotection.pl
These comprehensive evaluation methodologies ensure that a fungicide like this compound is thoroughly vetted for its efficacy and agronomic benefits before being recommended for use in agriculture.
Fungicide Resistance: Mechanisms, Monitoring, and Management Strategies
Genetic and Molecular Basis of Flufenoxystrobin Resistance
The primary mechanism of resistance to this compound and other QoI fungicides lies within the genetic code of the target pathogens. frac.info These fungicides act by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, a process essential for cellular energy production in fungi. frac.infoyeastgenome.org
Identification of Target Site Mutations in the Cytochrome b Gene (e.g., G143A, F129L)
The most significant and widespread mechanism of resistance to QoI fungicides is the result of point mutations in the cytochrome b gene (cyt b), which encodes a key protein in the cytochrome bc1 complex. nih.govfrac.info These mutations alter the fungicide's binding site, reducing its inhibitory effect.
Two of the most well-documented and impactful mutations are:
G143A: This mutation involves a single nucleotide polymorphism that results in the substitution of the amino acid glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 of the cytochrome b protein. frac.inforutgers.edu The G143A mutation confers a high level of resistance, often rendering QoI fungicides largely ineffective. frac.info Resistance factors associated with the G143A mutation are typically greater than 100, indicating a significant loss of sensitivity. frac.infofrac.info
F129L: This mutation leads to the replacement of phenylalanine (F) with leucine (B10760876) (L) at position 129. frac.infonih.gov The F129L mutation generally confers a lower level of resistance compared to G143A. frac.infofrac.info While pathogens with the F129L mutation show reduced sensitivity, recommended application rates of QoI fungicides may still provide some level of disease control. frac.info
The selection for these mutations is a qualitative, single-step process, meaning that a single genetic change can lead to a significant shift in fungicide sensitivity. frac.info
Table 1: Key Mutations in the Cytochrome b Gene Conferring Resistance to QoI Fungicides
| Mutation | Amino Acid Change | Level of Resistance |
| G143A | Glycine to Alanine | High |
| F129L | Phenylalanine to Leucine | Moderate |
| G137R | Glycine to Arginine | Moderate |
Data sourced from the Fungicide Resistance Action Committee (FRAC). frac.infofrac.info
Investigation of Additional Resistance Mechanisms Beyond Target Site Mutations
While target site mutations are the predominant cause of QoI resistance, other mechanisms can also contribute to reduced fungicide efficacy. These non-target site resistance mechanisms are often more complex and can result in varying levels of resistance. nih.govscielo.br
These alternative mechanisms may include:
Increased Efflux Pump Activity: Fungal cells can actively pump fungicides out of the cell, reducing the intracellular concentration to sub-lethal levels. nih.govresearchgate.net Overexpression of genes encoding these efflux transporters can lead to resistance.
Metabolic Detoxification: Fungi may evolve or enhance metabolic pathways that break down or modify the fungicide into non-toxic compounds. nih.gov
Alternative Respiration Pathways: Some fungi possess an alternative oxidase (AOX) pathway that can bypass the cytochrome bc1 complex for respiration. When the primary respiratory pathway is blocked by a QoI fungicide, the fungus can switch to this alternative pathway to maintain energy production, thereby conferring resistance. researchgate.net
Research into these non-target site mechanisms is ongoing and crucial for a comprehensive understanding of fungicide resistance. nih.gov
Cross-Resistance Patterns within QoI Fungicides
A critical aspect of fungicide resistance is the phenomenon of cross-resistance, where resistance to one fungicide confers resistance to other fungicides with the same mode of action. frac.info
Analysis of Cross-Resistance Among FRAC Code 11 Members
This compound belongs to FRAC (Fungicide Resistance Action Committee) Code 11, which encompasses all QoI fungicides that act at the Quinone 'outer' (Qo) binding site of the cytochrome bc1 complex. frac.infoscribd.com A significant concern with this group is the high degree of cross-resistance among its members. frac.info If a pathogen population develops resistance to one FRAC Code 11 fungicide, such as this compound, through a target site mutation like G143A, it will typically exhibit resistance to all other fungicides in this group. frac.inforutgers.edu
This includes a wide range of commonly used fungicides, such as:
Kresoxim-methyl
Picoxystrobin
This extensive cross-resistance underscores the importance of integrated resistance management strategies to prolong the effectiveness of the entire class of QoI fungicides. frac.info
Differentiation from FRAC Code 11A Fungicides and their Specific Mutants
A notable exception to the broad cross-resistance within QoI fungicides is the existence of FRAC Code 11A. frac.infowikipedia.org This subgroup contains the fungicide metyltetraprole (B6594959). wikipedia.org A key characteristic of metyltetraprole is that it is not cross-resistant with FRAC Code 11 fungicides in pathogens that possess the G143A mutation. frac.infowikipedia.org This provides a valuable tool for managing pathogen populations that have already developed resistance to the more common QoI fungicides. However, resistance to FRAC Code 11A fungicides can still occur through other mutations.
Surveillance and Monitoring of Resistant Pathogen Populations
Effective management of fungicide resistance relies on robust surveillance and monitoring programs. mfda.gov.mvwho.int These programs are essential for:
Early Detection: Identifying the emergence of resistant pathogen populations before they become widespread. woah.org
Tracking Spread: Monitoring the geographic distribution and frequency of resistant strains. frac.info
Informing Management Decisions: Providing data to guide the selection and use of fungicides to minimize the selection pressure for resistance. woah.org
Surveillance programs typically involve collecting pathogen isolates from the field and testing them for their sensitivity to various fungicides. frac.info This can be done through traditional bioassays or more rapid molecular techniques that detect specific resistance-conferring mutations like G143A and F129L. nih.gov
The Fungicide Resistance Action Committee (FRAC) plays a crucial role in coordinating global monitoring efforts and providing up-to-date information on the status of resistance in various pathogens. frac.infofrac.info This information is vital for developing and implementing effective and sustainable disease management strategies.
Resistance Management Strategies in Academic Contexts
The emergence of fungicide resistance is a significant threat to global food security, necessitating the development and implementation of robust management strategies. For Quinone outside Inhibitor (QoI) fungicides, such as this compound, which act on a single target site within the fungal respiratory chain, the risk of resistance development is particularly high. mdpi.comnih.gov Academic research, therefore, plays a crucial role in devising and validating strategies to prolong the efficacy of these valuable agricultural tools. These strategies are primarily centered on reducing the selection pressure exerted on pathogen populations, thereby delaying the evolution of resistant strains. okstate.edu
Research on Alternation Programs with Different Mode of Action Fungicides
A cornerstone of fungicide resistance management is the alternation of products with different modes of action (MoA). nih.gov The principle behind this strategy is to prevent the continuous selection for resistance to a single chemical class. rutgers.edu Academic studies, often using theoretical modeling and long-term field experiments, have consistently supported the benefits of alternating high-risk, single-site fungicides like this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups. nih.govfrac.info
Research indicates that for alternation strategies to be effective, the partner fungicide must have a different mode of action and provide effective control of the target pathogen on its own. frac.infofrac.info The concept is that any fungal individuals resistant to the first fungicide will be controlled by the second, and vice-versa, thus keeping the resistant population at a low level. rutgers.edu Modeling studies have shown that alternation can be a more effective long-term strategy than using fungicides concurrently in separate fields. nih.gov
Development and Evaluation of this compound-Containing Fungicide Mixtures
The use of fungicide mixtures is another primary strategy to manage resistance. nih.gov By combining a high-risk fungicide like this compound with one or more fungicides with different modes of action, it is possible to enhance disease control and delay the selection of resistant pathogen strains. nih.govfrac-argentina.org The partner fungicide in a mixture can protect the at-risk compound by controlling pathogens that may be resistant to it. nih.gov
Academic research into fungicide mixtures has explored various facets, including the impact of partner fungicides (both single-site and multi-site inhibitors) and dosage rates on the selection for resistance. rutgers.edunih.gov The consensus is that adding an effective mixing partner reduces the rate of selection for resistance and can significantly extend the effective lifespan of the at-risk fungicide. nih.gov
Specific research on this compound-containing mixtures is emerging. A 2023 study utilizing in silico (computer simulation) methods investigated the binding affinity of various QoI fungicides, including this compound, to the cytochrome b target site in both wild-type (WT) and resistant (G143A mutation) strains of Plasmopara viticola (grape downy mildew) and Botrytis cinerea (grey mould). The results suggested that this compound had a poor binding affinity to the WT and G143A-mutated cytochrome b of B. cinerea. nih.gov In contrast, for P. viticola, while it showed poor affinity for the WT, it was suggested to be an effective fungicide when the G143A mutation was present. nih.gov Another study noted that this compound, along with coumoxystrobin (B1451978) and pyribencarb, exhibited a strongly poor affinity toward both WT and G143A-mutated versions of P. viticola cytochrome b, suggesting a potential susceptibility to resistance. mdpi.com These findings highlight the complexity of resistance mechanisms and the need for empirical testing to validate in silico predictions.
Table 1: In Silico Binding Affinity of Selected Fungicides to Cytochrome b
This table summarizes findings from a machine learning study on fungicide binding affinities. mdpi.comnih.gov A poor affinity may suggest a higher susceptibility to resistance or a different binding interaction.
| Fungicide | Pathogen | Cytochrome b Type | Reported Binding Affinity |
| This compound | Plasmopara viticola | Wild Type (WT) | Poor |
| This compound | Plasmopara viticola | G143A Mutant | Effective |
| This compound | Botrytis cinerea | Wild Type (WT) | Poor |
| This compound | Botrytis cinerea | G143A Mutant | Poor/Weak Binding |
| Azoxystrobin | Plasmopara viticola | WT & G143A Mutant | No stable binding |
| Mandestrobin | Botrytis cinerea | Wild Type (WT) | High |
| Famoxadone | Botrytis cinerea | G143A Mutant | Versatile binder |
| Thiram | P. viticola & B. cinerea | WT & G143A Mutant | Stable and strong |
Implementation of Anti-Resistance Guidelines in Agricultural Systems
The translation of academic research into practical on-farm strategies is facilitated by organizations like the Fungicide Resistance Action Committee (FRAC). frac.info FRAC develops and disseminates anti-resistance guidelines based on the latest scientific understanding of resistance mechanisms and management tactics. nih.gov The implementation of these guidelines in agricultural systems is a critical step in preserving the efficacy of fungicides like this compound.
The core principles of these guidelines for QoI fungicides include:
Limiting Applications: The total number of applications of QoI fungicides per season is restricted to reduce selection pressure. For many crops, a maximum of two or three applications is recommended, often not exceeding a certain percentage of the total fungicide program. frac.info
Preventative Use: QoI fungicides are most effective when used preventatively, as they primarily inhibit spore germination. frac.info Using them after an infection is established (eradicant use) is discouraged as it increases the risk of selecting for resistant individuals. nih.gov
Mandatory Mixtures or Alternation: Guidelines often mandate that QoI fungicides be used in mixtures or strict alternation with effective fungicides from different FRAC groups. frac.info Using a solo QoI product consecutively is strongly advised against. frac.info
Effective Doses: Fungicides should be applied at the manufacturer's recommended rates to ensure effective disease control, which is a critical component of delaying resistance. frac.info
Academic research supports these guidelines through continuous monitoring of pathogen populations for resistance, which allows for the early detection of shifts in sensitivity and the refinement of management strategies. nih.govresearchgate.net The successful implementation of these guidelines requires a concerted effort involving researchers, regulatory bodies, agricultural advisors, and growers to ensure these scientifically-grounded strategies are understood and adopted in the field. tu.ac.th
Environmental Fate and Degradation Research
Aerobic and Anaerobic Degradation in Environmental Compartments
The degradation of a pesticide in soil and water under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions is a critical component of its environmental risk assessment. These studies determine the persistence of the compound and the rate at which it breaks down.
Soil Degradation Kinetics and Pathways
Studies on the aerobic and anaerobic transformation of pesticides in soil are designed to measure the rate of biodegradation and identify the breakdown products. epa.govuliege.be These experiments typically follow established guidelines, such as those from the OECD or EPA, to ensure data quality and comparability. epa.gov The persistence is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
For Flufenoxystrobin, specific data on its degradation kinetics (DT50 values) and degradation pathways in soil under either aerobic or anaerobic conditions are not available in the public domain. The University of Hertfordshire's Pesticide Properties Database (AERU) indicates that laboratory and field dissipation data for this compound are unavailable. herts.ac.uk
Aquatic System Degradation (Surface Water and Sediment)
The fate of pesticides in aquatic systems is evaluated through water-sediment studies, which simulate the conditions of natural water bodies like ponds and lakes. researchgate.net These studies determine the half-life of the substance in the water column, the sediment, and the total system.
Specific data on the degradation of this compound in aquatic systems, including its half-life in surface water and sediment under aerobic or anaerobic conditions, could not be located in publicly available scientific literature or databases. The AERU database explicitly lists the water-sediment DT50 for this compound as not available. herts.ac.uk
Photolytic Degradation Studies
Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides, particularly in clear, shallow waters or on soil and plant surfaces. nih.gov Laboratory studies measure a compound's stability when exposed to simulated sunlight.
Publicly available data on the aqueous photolysis half-life (DT50) for this compound is absent. The AERU database reports this value as unavailable. herts.ac.uk
Hydrolytic Stability Investigations
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a pesticide. Stability is tested at different pH levels (typically pH 4, 7, and 9) to simulate various environmental conditions, as pH can significantly influence the rate of degradation. nih.gov
Specific research findings on the hydrolytic stability of this compound are not publicly available. The AERU database confirms that the aqueous hydrolysis DT50 for this compound has not been reported. herts.ac.uk
Metabolite Identification and Transformation Product Analysis
During degradation processes (biotic, photolytic, hydrolytic), the parent pesticide compound transforms into other chemicals known as metabolites or transformation products. epo.orgnih.gov Identifying these products is crucial, as they can sometimes be more mobile or toxic than the original compound. Regulatory frameworks often require the identification of any metabolite that forms in significant amounts. nih.gov
Due to the lack of degradation studies for this compound, there is no publicly available information identifying its specific metabolites or transformation products in soil or water systems.
Bioremediation Potential and Microbial Degradation Studies
Bioremediation is an approach that uses microorganisms to break down environmental pollutants. nih.gov Research in this area seeks to identify bacteria or fungi capable of degrading specific pesticides, which could potentially be used to clean up contaminated sites. While bioremediation is a promising field for pesticides in general, and studies have been conducted on other strobilurin fungicides, specific research on the microbial degradation or bioremediation potential of this compound has not been found in the reviewed literature.
Isolation and Characterization of this compound-Degrading Microorganisms
The microbial degradation of strobilurin fungicides is a critical process influencing their persistence and environmental impact. nih.gov While specific research on the isolation of microorganisms that degrade this compound is limited, extensive studies on other strobilurins provide a strong framework for understanding the potential microbial players. Bioremediation, which utilizes microorganisms to break down pollutants, is regarded as a cost-effective and environmentally sound method for removing pesticide residues from soil and water. nih.govresearchgate.net
The isolation of pesticide-degrading microorganisms typically involves an enrichment culture technique. ijcmas.comfrontiersin.org This process begins with collecting soil or water samples from environments with a history of pesticide application, which are more likely to harbor adapted microbial populations. ijcmas.com In the laboratory, these samples are introduced into a mineral salt medium (MSM) where the target pesticide, in this case a strobilurin, is supplied as the sole source of carbon and/or nitrogen. ijcmas.comfrontiersin.org Through a series of transfers to fresh media, microorganisms capable of utilizing the pesticide for growth are selectively enriched. ijcmas.com Pure cultures are then obtained by plating the enriched culture onto solid media and isolating distinct colonies. frontiersin.org
Characterization of these isolates involves a combination of morphological, biochemical, and molecular techniques. Gram staining, cell and colony morphology, and metabolic tests provide initial identification. ijans.orgresearchgate.net For definitive identification, 16S ribosomal RNA (rRNA) gene sequencing is commonly employed, allowing for phylogenetic analysis and classification of the bacterial strains. researchgate.net
Several bacterial genera have been successfully isolated and identified for their ability to degrade various strobilurin fungicides. These microbes are often capable of using the fungicides as a source of carbon and energy for their growth. nih.gov Among the documented strobilurin-degrading microbes, bacteria are considered to play the most significant role. nih.govfrontiersin.org
Table 1. Documented Microorganisms Capable of Degrading Strobilurin Fungicides
| Genus | Degraded Strobilurin(s) | Key Characteristics/Findings | Reference(s) |
|---|---|---|---|
| Hyphomicrobium | Trifloxystrobin (B1683241), Azoxystrobin (B1666510), Pyraclostrobin (B128455), Picoxystrobin | Isolated strain DY-1 was found to degrade multiple strobilurins. It possesses a novel esterase (StrH) that initiates the degradation process. | nih.govresearchgate.net |
| Bacillus | Trifloxystrobin | Bacillus flexus and Bacillus amyloliquefaciens were isolated from soil contaminated with trifloxystrobin. | researchgate.net |
| Rhodanobacter | Azoxystrobin | Strain CCH1 was isolated and shown to utilize azoxystrobin as a sole carbon source. | nih.gov |
| Cupriavidus | Azoxystrobin | Strain CCH2 was capable of degrading azoxystrobin when provided as the only carbon source. | nih.gov |
| Ochrobactrum | Azoxystrobin | Strain SH14 utilizes azoxystrobin as a sole carbon source and can degrade a wide range of strobilurins. | nih.gov |
| Arthrobacter | Trifloxystrobin | Arthrobacter oxydans was identified as capable of degrading trifloxystrobin. | researchgate.net |
| Stenotrophomonas | Trifloxystrobin | Stenotrophomonas maltophilia was shown to be capable of trifloxystrobin degradation. | researchgate.net |
| Klebsiella | Pyraclostrobin | A Klebsiella strain was reported to successfully degrade pyraclostrobin. | researchgate.net |
Elucidation of Novel Catabolic Pathways for Strobilurins
The elucidation of the biochemical pathways through which microorganisms break down strobilurins is essential for developing effective bioremediation strategies. Research indicates that despite structural complexities, the initial catabolic steps for different strobilurin fungicides are often similar. nih.govfrontiersin.org A crucial and widely reported primary step in the microbial degradation of strobilurins is the hydrolysis of the methyl ester linkage in the molecule's toxophore. nih.govresearchgate.net
This de-esterification is a detoxification step, as it transforms the fungicidal parent compound into its corresponding acid metabolite, which is significantly less toxic. nih.govresearchgate.net The enzymes responsible for this initial cleavage are primarily carboxylesterases or other esterases. nih.govfrontiersin.org
A significant advancement in this area is the isolation and characterization of a novel detoxification esterase, designated StrH, from Hyphomicrobium sp. strain DY-1. nih.govresearchgate.net This enzyme was found to initiate the degradation of several strobilurin fungicides, including trifloxystrobin, pyraclostrobin, picoxystrobin, and azoxystrobin, by catalyzing their de-esterification to generate the corresponding parent acids. nih.gov The enzyme exhibited high catalytic efficiency, particularly for trifloxystrobin. nih.gov The identification and cloning of the gene responsible for this enzyme (strH) represents a key step toward understanding the molecular basis of strobilurin degradation. nih.govresearchgate.net
While the initial hydrolysis step is well-documented, further in-depth studies using molecular and genetic tools are needed to fully elucidate the subsequent novel catabolic pathways involved in the complete mineralization of strobilurin fungicides. nih.govresearchgate.net Following the initial hydrolysis, subsequent degradation steps are believed to involve the cleavage of the aromatic rings within the molecule. researchgate.net The complete pathway would involve a series of enzymatic reactions that break down the intermediate metabolites into simpler compounds like carbon dioxide and water. ijnrd.org
Table 2. General Catabolic Steps in Strobilurin Degradation
| Step | Description | Enzymes Involved | Result | Reference(s) |
|---|---|---|---|---|
| 1. Initial Hydrolysis | Cleavage of the methyl ester bond (de-esterification) in the strobilurin molecule. | Carboxylesterases, Esterases (e.g., StrH) | Formation of the corresponding, less toxic, parent acid metabolite. This is a key detoxification step. | nih.govnih.govresearchgate.net |
| 2. Further Degradation | Subsequent breakdown of the acid metabolite. This can involve cleavage of ether linkages and aromatic rings. | Not fully elucidated; likely involves various hydrolases, oxygenases. | Formation of simpler intermediate compounds. | researchgate.netresearchgate.net |
| 3. Mineralization | Complete breakdown of all organic intermediates into inorganic products. | Complex microbial metabolic pathways. | Conversion to CO₂, water, and mineral salts. | ijnrd.org |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Azoxystrobin |
| Pyraclostrobin |
| Trifloxystrobin |
| Picoxystrobin |
| Kresoxim-methyl |
| Metominostrobin |
| Glucose |
| Oxalic acid |
| Alanine (B10760859) |
| Ethanol |
| Glycerol |
Ecotoxicological Research on Non Target Organisms and Ecosystems
Impact on Soil Organisms and Microbes
Effects on Non-Target Fungi and Microbial Communities
Fungicides, by design, target fungal pathogens, but their application can have unintended consequences for non-target fungi and the broader soil microbial community, which are vital for nutrient cycling and decomposition. frontiersin.org Research indicates that the introduction of fungicides into the soil can alter the diversity and structure of these microbial communities. nih.gov
Studies have shown that fungicides can negatively impact the abundance of both non-target fungi and prokaryotes in the phyllosphere, though these effects may be confined to the plant-associated environment and not extend to the soil. nih.gov The response of microbial communities to fungicides can also be influenced by agricultural management practices. For instance, the application of certain fungicides can alter the response of soil microbial communities, highlighting a complex interaction between chemical inputs and farming systems. nih.gov
The impact of fungicides is not uniform across all microbial groups. Some studies have reported that certain fungicides have a more significant effect on fungal communities than on bacterial communities. researchgate.net For example, prolonged exposure to some fungicides can exert strong selective pressures on fungi, potentially altering fundamental soil functions. biorxiv.org Conversely, some research indicates that certain fungicides, when applied at recommended doses, may not cause significant harm to soil bacterial biodiversity and can even increase soil enzymatic activity. researchgate.net However, other studies have shown that fungicides can inhibit the activity of various soil enzymes, such as dehydrogenases, catalase, urease, and phosphatases, with the most significant changes occurring at higher doses. nih.gov The repeated application of fungicides has been noted to have a more pronounced effect on soil microbial communities compared to single applications. mdpi.com
Aquatic Ecotoxicology Studies
Effects on Aquatic Invertebrates (e.g., Daphnia)
Aquatic invertebrates, particularly crustaceans like Daphnia magna, are standard models in ecotoxicological testing due to their sensitivity to a wide range of environmental pollutants and their crucial role in freshwater food webs. noack-lab.comresearchgate.netegejfas.org Acute and chronic toxicity tests with Daphnia are frequently used to assess the potential hazards of chemicals in aquatic environments. researchgate.netegejfas.org
Standardized protocols, such as those from the OECD, are employed to ensure the reliability and consistency of toxicity assessments. researchgate.net These tests typically measure endpoints like immobilization (EC50) in acute tests and effects on reproduction in chronic studies. vliz.beepa.gov The feeding rate of Daphnia is another important physiological marker used to assess the sublethal effects of chemicals. ols-bio.com
Studies have shown that various chemicals can be toxic to Daphnia magna. For example, research on heterocyclic PAHs demonstrated toxicity to Daphnia magna with EC10 values ranging from 0.1 to 15 μg L–1. nih.gov In another study, the 48-hour EC50 for the fire retardant Silv-Ex was found to be 7 mg/liter for daphnids. nih.gov The toxicity of chemicals to Daphnia can be influenced by environmental factors such as temperature and water hardness. vliz.be
High concentrations of certain pollutants have been shown to inhibit enzymatic activities, such as cholinesterase (ChE) and glutathione (B108866) S-transferase (GST), and disrupt the antioxidant system in Daphnia magna. mdpi.com The combined exposure to multiple pollutants, such as microplastics and other chemicals, can lead to more complex toxicological effects. mdpi.com
The ecological relevance of Daphnia as a keystone species underscores the importance of these toxicity studies for the protection and sustainable management of freshwater ecosystems. researchgate.net
Toxicity of Various Chemicals to Daphnia magna
| Chemical | Endpoint | Value | Reference |
|---|---|---|---|
| Heterocyclic PAHs | EC10 | 0.1 - 15 µg/L | nih.gov |
| Silv-Ex (Fire Retardant) | 48-hr EC50 | 7 mg/L | nih.gov |
| Fire-Trol LCG-R (Fire Retardant) | 48-hr EC50 | 813 - 848 mg/L | nih.gov |
Impact on Algal and Phytoplankton Species
Algae and phytoplankton form the base of most aquatic food webs, and any adverse effects on their populations can have cascading consequences throughout the ecosystem. psf.ca Eutrophication, driven by excess nutrients, is a well-known factor that leads to the proliferation of phytoplankton, often resulting in harmful algal blooms (HABs). itameri.fi These blooms can cause water turbidity and alter the species composition of the ecosystem. itameri.fi
Chemical pollutants can also directly impact algal and phytoplankton species. Studies have investigated the toxic effects of various substances on species like Scenedesmus obliquus. nih.govzghjkx.com.cn Research has shown that some pollutants can induce a hormetic effect, where low concentrations stimulate growth while high concentrations cause inhibition. zghjkx.com.cn This effect is often linked to the levels of intracellular reactive oxygen species (ROS). zghjkx.com.cn
The toxicity of pollutants can be influenced by their chemical properties and the presence of other substances. For instance, one study found that the toxicity of individual sulfonamide antibiotics to Scenedesmus obliquus was generally greater than that of their binary mixtures with nanoplastics, suggesting that the presence of nanoplastics reduced the toxicity of the antibiotics. nih.gov
The management of algal growth in ponds through chemical agents like copper sulfate (B86663) and pond dyes is a common practice, but the effects on non-target species are a concern. nih.gov Interestingly, research has shown that the grazing activity of tadpoles can be more effective at reducing algal abundance than some chemical treatments. nih.gov
The interaction between trace metals and phytoplankton is another important area of research. Essential trace metals are required for phytoplankton growth, but elevated levels can be toxic. mdpi.com Phytoplankton have developed adaptation strategies, such as the release of dissolved organic matter, to chelate metals and reduce their toxicity. mdpi.com
Toxicity of Pollutants to Scenedesmus obliquus
| Pollutant | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Sulfapyridine (SPY) | EC50 | 12.38 | nih.gov |
| Sulfamethoxazole (SMZ) | EC50 | 20.43 | nih.gov |
| Sulfamethoxypyridazine (SMP) | EC50 | 32.96 | nih.gov |
| Sulfamethazine (SMR) | EC50 | 41.06 | nih.gov |
| Polystyrene (PS) | EC50 | 284.13 | nih.gov |
| Amine-modified Polystyrene (NH2-PS) | EC50 | 754.13 | nih.gov |
Research on Fish and Other Aquatic Vertebrates
The assessment of aquatic toxicity in vertebrates, particularly fish, is a fundamental component of environmental hazard and risk assessment for chemicals. europa.eu Both acute and chronic toxicity tests are conducted to determine the effects of chemicals on different life stages of fish. europa.eu The zebrafish (Danio rerio) is a widely used model organism in these studies. nih.govnih.gov
Acute toxicity is often expressed as the median lethal concentration (LC50), which is the concentration of a chemical that is lethal to 50% of the test organisms over a specified period, typically 96 hours. europa.eunih.gov For example, a study on fluoxastrobin (B61175), a strobilurin fungicide, determined the 96-hour LC50 for zebrafish to be 0.51 mg/L, indicating high toxicity. nih.gov Another study on the fungicide fluxapyroxad (B1673505) found that the larval stage of zebrafish was the most sensitive, with an LC50 of 0.699 mg/L. nih.gov
Sublethal effects are also critical to evaluate, as they can impact the long-term survival and health of fish populations. These effects can include malformations, decreased heart rate, reduced hatching success, and changes in behavior. nih.govmdpi.com For instance, exposure to fluxapyroxad induced abnormal spontaneous movement and malformations in zebrafish embryos. nih.gov Similarly, the fungicide iprodione (B1672158) was found to be teratogenic to zebrafish, causing various deformities at sublethal concentrations. mdpi.com
The mechanisms underlying the toxic effects of chemicals on fish are also a focus of research. Studies have shown that exposure to certain fungicides can lead to oxidative stress, mitochondrial damage, and cell apoptosis. nih.gov Neurotoxicity is another important endpoint, with some pesticides shown to inhibit acetylcholinesterase (AChE) activity in zebrafish. frontiersin.org
The toxicity of chemicals to fish can be influenced by environmental factors such as temperature. Research on neonicotinoids demonstrated a temperature-dependent toxicity in zebrafish embryos, highlighting the importance of considering climate change-related factors in risk assessments. frontiersin.org
Acute Toxicity of Fungicides to Zebrafish (Danio rerio)
| Fungicide | Life Stage | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fluoxastrobin | Not specified | 96-hr LC50 | 0.51 | nih.gov |
| Fluxapyroxad | Larvae | LC50 | 0.699 | nih.gov |
| Adult | LC50 | 0.913 | nih.gov | |
| Embryo | LC50 | 1.388 | nih.gov |
Effects on Terrestrial Non-Target Organisms
The assessment of the ecotoxicological impact of fungicides like Flufenoxystrobin extends to organisms that are not the target of the chemical's fungicidal action but are integral to healthy terrestrial ecosystems. Research in this area focuses on understanding potential adverse effects on a range of species, from invertebrates that contribute to pollination and pest control to vertebrates such as birds and mammals.
Research on Pollinators and Beneficial Arthropods
Pollinators, such as bees, and other beneficial arthropods, including predators and parasitoids of pest insects, are crucial for ecosystem stability and agricultural productivity. The potential impact of fungicides on these non-target arthropods is a significant area of ecotoxicological research. While fungicides are generally considered to have lower direct toxicity to insects than insecticides, studies have shown that some can cause sublethal effects or act in synergy with other pesticides. plos.orgnih.govct.gov
Standard laboratory tests are used to evaluate the toxicity of pesticides to pollinators like the honey bee (Apis mellifera). These tests, often following guidelines from the Organisation for Economic Co-operation and Development (OECD), determine acute toxicity through oral and contact exposure. croplife.co.za The results are typically expressed as an LD50 value (the dose that is lethal to 50% of the test population). Beyond acute mortality, research may also investigate sublethal effects on behavior, navigation, reproduction, and immune response, which can have significant long-term consequences for colony health. researchgate.net Similarly, the impact on beneficial arthropods like predatory mites (e.g., Typhlodromus pyri) or parasitic wasps (e.g., Aphidius rhopalosiphi) is assessed through laboratory tests that evaluate mortality and effects on reproductive capacity.
Publicly available scientific literature lacks specific research findings on the effects of this compound on pollinators and beneficial arthropods. Data from regulatory summary databases indicate that studies on key beneficials like parasitic wasps and predatory mites have not been made available in the public domain. herts.ac.uk To illustrate the type of data generated in such studies, the table below presents toxicity information for other strobilurin fungicides on honey bees.
Table 1: Representative Acute Contact Toxicity of Strobilurin Fungicides to Honey Bees
This table presents data for other strobilurin fungicides to exemplify typical research findings, as specific data for this compound is not publicly available.
| Active Substance | Acute Contact LD50 (µ g/bee ) | Toxicity Classification |
| Azoxystrobin (B1666510) | >100 | Practically Non-toxic |
| Pyraclostrobin (B128455) | >100 | Practically Non-toxic |
| Trifloxystrobin (B1683241) | >200 | Practically Non-toxic |
Source: Data compiled from various ecotoxicological studies and databases. Toxicity classification is generally based on standards where LD50 > 11 µ g/bee is considered practically non-toxic. croplife.co.za
Studies on Terrestrial Vertebrates (e.g., Birds, Mammals)
The risk assessment for terrestrial vertebrates involves evaluating the potential toxicity of a compound to birds and mammals. These studies are critical for understanding the potential hazards to wildlife that may be exposed to the substance through various routes, including consumption of treated crops or contaminated insects.
For mammals, toxicological assessments are typically conducted on laboratory animals, such as rats, to determine acute toxicity (oral LD50), as well as potential long-term effects. doa.gov.my For this compound, the acute oral LD50 in rats has been determined to be greater than 2000 mg/kg of body weight, which indicates low acute toxicity to mammals. herts.ac.ukhpc-standards.us
Avian toxicity studies follow standardized guidelines, such as those from the OECD (e.g., TG 223 for acute oral toxicity and TG 205 for dietary toxicity). oecd.org These tests are conducted on surrogate species, typically an upland game bird like the Bobwhite quail (Colinus virginianus) and a waterfowl species like the Mallard duck (Anas platyrhynchos). nih.gov Passerine species, such as the Zebra finch (Taeniopygia guttata), are also increasingly used to broaden the assessment. epa.gov The studies measure endpoints such as mortality (LD50), effects on food consumption, and reproductive parameters to characterize the potential risk. nc3rs.org.uk Specific avian toxicity data for this compound are not available in the public domain. The table below shows representative data for other strobilurin fungicides to illustrate typical avian toxicity endpoints.
Table 2: Representative Avian Toxicity of Strobilurin Fungicides
This table presents data for other strobilurin fungicides to exemplify typical research findings, as specific data for this compound is not publicly available.
| Active Substance | Test Species | Endpoint | Value (mg/kg bw) | Toxicity Classification |
| Azoxystrobin | Bobwhite quail | Acute Oral LD50 | >2000 | Practically Non-toxic |
| Pyraclostrobin | Bobwhite quail | Acute Oral LD50 | >2000 | Practically Non-toxic |
| Trifloxystrobin | Bobwhite quail | Acute Oral LD50 | >2000 | Practically Non-toxic |
Source: Data compiled from various regulatory and ecotoxicological databases. bw = body weight. Classification is based on standard risk assessment schemes.
Methodologies for Ecotoxicological Assessment
The ecotoxicological assessment of a fungicide like this compound is a structured, multi-step process designed to evaluate potential risks to the environment. This process utilizes a combination of laboratory experiments, controlled field-scale studies, and assessments of ecosystem-level effects to build a comprehensive understanding of a substance's environmental profile.
Laboratory-Based Toxicity Assays on Surrogate Species
The foundation of ecotoxicological assessment is laboratory-based toxicity testing on a range of surrogate species that represent different trophic levels and taxonomic groups. googleapis.com These tests are performed under controlled, repeatable conditions according to internationally recognized guidelines, primarily those established by the OECD.
The primary goal is to determine the intrinsic toxicity of the chemical. For terrestrial organisms, this involves the types of studies previously mentioned for arthropods, birds, and mammals. For aquatic ecosystems, a standard base set of organisms includes:
Fish: Species like the Rainbow trout (Oncorhynchus mykiss) for cold water and the Zebrafish (Danio rerio) for warm water are used in acute mortality tests (96-hour LC50) and chronic tests assessing growth and reproduction. sci-hub.se
Aquatic Invertebrates: The water flea, Daphnia magna, is a key surrogate for invertebrates, with tests measuring acute immobilization (48-hour EC50) and chronic effects on reproduction. nih.govfrontiersin.org
Algae: The sensitivity of primary producers is tested using algae species like Pseudokirchneriella subcapitata, measuring the inhibition of growth over 72 hours (ErC50).
These laboratory studies establish dose-response relationships and identify concentrations at which adverse effects are observed (e.g., NOEC - No Observed Effect Concentration). This data is fundamental for the initial stages of risk assessment.
Assessment of Ecosystem Functioning Parameters
A prominent example of this type of assessment for fungicides involves studying their impact on the microbial decomposition of leaf litter in streams. acs.orgnih.gov This process is vital for nutrient cycling and is driven largely by aquatic hyphomycetes (a group of fungi). centreecotox.ch Studies on some fungicides have shown that environmentally relevant concentrations can alter the fungal community structure on decaying leaves. acs.org This, in turn, can reduce the rate of leaf decomposition and affect the palatability of the leaf material for invertebrate shredders like Gammarus, which are a food source for fish. nih.gov
By measuring such functional parameters, scientists can assess whether a substance has the potential to disrupt the fundamental processes that maintain the health and stability of an ecosystem, providing a more holistic view of environmental risk. scispace.com
Advanced Research on Fungal and Plant Physiological Responses to Flufenoxystrobin
Fungal Metabolic Pathway Perturbations Induced by Flufenoxystrobin Exposure
This compound, a strobilurin fungicide, fundamentally disrupts fungal metabolism by targeting mitochondrial respiration. biosynth.com Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) at the Quinone outside (Qo) site. biosynth.comfrac.info This blockage halts the electron transport chain, a critical process for the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. biosynth.comresearchgate.net The disruption of ATP synthesis is lethal to the fungus, as it underpins numerous metabolic pathways essential for growth and reproduction. biosynth.comnih.gov
The interruption of the electron transport chain leads to a cascade of metabolic perturbations. With the primary energy-generating pathway compromised, the fungus experiences a severe energy deficit. This impacts a wide array of cellular functions, including the biosynthesis of essential molecules like amino acids, lipids, and nucleic acids, which are energetically expensive processes. nih.gov The fungus's ability to maintain cellular integrity, transport nutrients, and carry out detoxification processes is also significantly impaired.
Furthermore, the blockage of electron flow can lead to an increase in the production of reactive oxygen species (ROS). This occurs as electrons are diverted from the blocked transport chain and react with molecular oxygen, creating superoxide (B77818) radicals and other damaging ROS. The resulting oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to fungal cell death.
Table 1: Key Fungal Metabolic Processes Affected by this compound
| Metabolic Process | Effect of this compound Exposure | Consequence for the Fungus |
| Mitochondrial Respiration | Inhibition of the cytochrome bc1 complex (Qo site) biosynth.comfrac.info | Blockage of electron transport and ATP synthesis biosynth.comresearchgate.net |
| Primary Metabolism | Disruption of ATP-dependent biosynthetic pathways nih.gov | Impaired synthesis of amino acids, lipids, and nucleic acids |
| Cellular Homeostasis | Reduced energy for ion pumps and transport processes | Loss of cellular integrity and nutrient uptake |
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) | Damage to proteins, lipids, and DNA |
| Secondary Metabolism | Downregulation due to energy deficit and cellular stress researchgate.net | Altered production of pigments, toxins, etc. |
Plant Defense Mechanisms and Induced Resistance Studies
This compound not only directly targets fungal pathogens but can also influence plant defense mechanisms, leading to a state of induced resistance. herts.ac.ukgoogleapis.comscribd.com This involves the activation of the plant's own latent defense systems, creating a more resilient host environment against subsequent pathogen attacks. nih.govfrontiersin.org
Investigation of Antimicrobial Enzyme Synthesis Induction
Research indicates that this compound can induce the synthesis of antimicrobial enzymes in plants. herts.ac.uk These enzymes are key components of the plant's innate immune response and play a direct role in combating invading pathogens. nih.gov
Among the most important of these are chitinases and β-1,3-glucanases. nih.gov Chitinases are enzymes that break down chitin (B13524), a major structural component of fungal cell walls. nih.gov By degrading the fungal cell wall, chitinases can inhibit fungal growth and cause lysis of the hyphae. Similarly, β-1,3-glucanases target β-1,3-glucans, another essential polysaccharide in the fungal cell wall, further compromising its integrity. nih.gov
The induction of these enzymes suggests that this compound, or the plant's perception of the stress caused by the fungicide or early-stage pathogen interaction, triggers a signaling cascade within the plant. This leads to the transcriptional activation of genes encoding these defense-related proteins, bolstering the plant's antimicrobial arsenal. nih.govnih.gov
Role of Phytoalexins and Pathogenesis-Related (PR) Proteins in Treated Plants
Beyond specific enzymes, this compound treatment can also lead to the accumulation of phytoalexins and a broader class of defense molecules known as pathogenesis-related (PR) proteins. googleapis.comgoogle.com
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or other stressors. nih.govslideshare.net These compounds are typically absent or present at very low levels in healthy plants but are rapidly produced upon the recognition of a potential threat. nih.gov Phytoalexins exhibit broad-spectrum antimicrobial activity and can inhibit the growth of fungi and bacteria through various mechanisms, such as disrupting cell membranes or interfering with metabolic processes. nih.govslideshare.net The induction of phytoalexin synthesis provides a localized and potent chemical defense at the site of attempted infection. nih.gov
Pathogenesis-Related (PR) Proteins are a diverse group of proteins that are induced in plants as part of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that develops throughout the plant following an initial localized infection. nih.govgoogleapis.com PR proteins are classified into several families based on their structure and function. nih.gov Many PR proteins have direct antimicrobial activities, including the aforementioned chitinases (PR-3, PR-8, PR-11) and β-1,3-glucanases (PR-2). nih.gov Others, like thaumatin-like proteins (PR-5) and peroxidases (PR-9), are also involved in defense responses, potentially by altering cell wall structures or generating reactive oxygen species. nih.gov The induction of PR proteins signifies a systemic enhancement of the plant's defense capacity. googleapis.com
Table 2: Plant Defense Components Induced by this compound
| Defense Component | Class | Function |
| Chitinase | Antimicrobial Enzyme (PR-3, -8, -11) nih.gov | Degrades chitin in fungal cell walls nih.gov |
| β-1,3-Glucanase | Antimicrobial Enzyme (PR-2) nih.gov | Degrades β-1,3-glucan in fungal cell walls nih.gov |
| Phytoalexins | Secondary Metabolite nih.gov | Broad-spectrum antimicrobial compounds nih.govslideshare.net |
| PR Proteins | Various Protein Families nih.gov | Diverse roles in systemic acquired resistance nih.govgoogleapis.com |
Interaction with Plant Physiological Processes and Secondary Metabolism
Influence on Nutrient Uptake and Transport
The efficient uptake and transport of essential nutrients from the soil are fundamental to plant growth and development. nih.gov Some research into fungicides, particularly those in the broader strobilurin and SDHI classes, has indicated potential "greening effects," which can be linked to influences on plant physiology, including nitrogen metabolism. bayer.us While direct, comprehensive studies on this compound's specific impact on the uptake of all macro and micronutrients are not extensively detailed in the provided results, the concept that fungicides can influence plant nutrient dynamics is established. nutriag.com
Effects on Photosynthetic Efficiency and Plant Growth Dynamics
Photosynthesis is the primary driver of plant growth, converting light energy into chemical energy. cas.cz Some fungicides have been reported to positively influence photosynthetic efficiency. googleapis.comepo.orgepo.org This can manifest as an increase in chlorophyll (B73375) content, often observed as a "greening effect," which enhances the plant's light-harvesting capacity. bayer.uscas.cz
Enhanced photosynthetic efficiency can lead to a greater production of carbohydrates, providing more energy and carbon skeletons for growth and development. mdpi.com This can result in increased biomass accumulation, improved vigor, and potentially higher crop yields. googleapis.comfrontiersin.org The mechanisms behind these effects are not always fully elucidated but may involve interactions with the plant's hormonal balance or stress response pathways that indirectly benefit the photosynthetic apparatus. mdpi.comuu.nl For example, by mitigating pathogen-induced stress, the plant can allocate more resources to growth and photosynthesis. googleapis.com Some studies on related compounds suggest a potential to improve tolerance to abiotic stress, which would also contribute to maintaining photosynthetic efficiency under challenging conditions. googleapis.com
Table 3: Potential Physiological Effects of this compound on Plants
| Physiological Process | Potential Effect | Implication for Plant Growth |
| Nutrient Uptake | Indirect influence via improved plant health | Potentially more efficient nutrient acquisition |
| Photosynthesis | Possible increase in efficiency and chlorophyll content bayer.usgoogleapis.comepo.org | Enhanced energy production, supporting growth and yield frontiersin.org |
| Growth Dynamics | Potential for increased vigor and biomass | Improved overall plant performance |
| Stress Tolerance | May improve tolerance to abiotic stress googleapis.com | Maintenance of physiological functions under stress |
Future Directions and Research Gaps in Flufenoxystrobin Science
Development of Novel Fluorine-Containing Agrochemicals and Related Analogs
The discovery of flufenoxystrobin, a fluorine-containing strobilurin analogue, has spurred further research into the synthesis of new derivatives with potentially enhanced fungicidal and acaricidal activities. researchgate.net The introduction of fluorine atoms or fluorine-containing motifs into agrochemical molecules is a recognized strategy to modify their physicochemical properties, which can lead to improved efficacy and metabolic stability. researchgate.net
Research in this area focuses on the "intermediate derivatization method," where novel compounds are created by modifying key chemical intermediates. researchgate.net This approach has led to the synthesis of a variety of strobilurin analogues containing different heterocyclic side chains, such as pyrazole, pyridine (B92270), and 1,2,4-triazole. researchgate.net The goal of these structural modifications is to discover lead compounds with a broader spectrum of activity, improved performance against resistant pathogens, or more favorable environmental profiles. For example, the introduction of a trifluoromethyl group to the pyridine ring in some fungicide structures has been shown to improve antifungal activity and expand the antifungal spectrum. researchgate.net
Future research will likely continue to explore the vast chemical space around the this compound scaffold. The synthesis and bioassay of new analogues will remain a cornerstone of this effort, aiming to identify candidates with superior performance compared to existing fungicides like pyraclostrobin (B128455) and triadimefon. researchgate.net
Table 1: Examples of Strobilurin Analogs and their Reported Activities
| Compound/Analog Type | Target Pest/Disease | Reported Activity/Finding | Reference(s) |
| This compound (SYP-3759) | Erysiphe graminis (powdery mildew) | Excellent fungicidal activity | researchgate.net |
| This compound (SYP-3759) | Tetranychus cinnabarinus (carmine spider mite) | Moderately high acaricidal activity | researchgate.net |
| Strobilurin derivatives with pyrimidine (B1678525) moieties | Tetranychus cinnabarinus | Potential as lead compounds for novel acaricides | researchgate.net |
| Coumarin derivatives with methoxyacrylate moieties | Cucumber downy mildew | Potential as lead compounds for novel fungicides | researchgate.net |
Application of Computational Chemistry and Molecular Dynamics in Fungicide Design
Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools in the rational design of new fungicides. researchgate.netrsc.org These in silico techniques allow researchers to predict how a molecule like this compound interacts with its target site, the cytochrome bc1 complex in fungi, at an atomic level. researchgate.netnih.gov This understanding is crucial for designing new analogues with higher binding affinity and efficacy, potentially overcoming resistance mechanisms.
Molecular docking studies, for instance, can simulate the binding pose of a fungicide within the Qo site of cytochrome b, providing insights into the key interactions that determine its inhibitory activity. nih.govmdpi.com While specific MD simulation studies focused exclusively on this compound are not extensively published, the methodology is widely applied to the broader class of QoI fungicides. nih.govfrontiersin.org These simulations can reveal the dynamic behavior of the fungicide-protein complex, offering a more nuanced understanding than static docking models. nih.govmdpi.com For example, MD simulations can help to understand the conformational changes in the target protein upon ligand binding and to calculate binding free energies, which are critical parameters for assessing the potency of a potential new fungicide. mdpi.commdpi.com
A significant research gap exists in the application of these advanced computational methods specifically to this compound and its analogues. Future work should involve dedicated MD simulations to elucidate its precise binding mechanism and to guide the design of new derivatives that can effectively combat resistant fungal strains, such as those with the G143A mutation in the cytochrome b gene. mdpi.com
Refinement of Analytical Methodologies for Environmental Monitoring
The responsible use of any agrochemical requires robust analytical methods to monitor its presence and fate in the environment. For this compound, this involves developing and refining techniques for its detection in various environmental matrices such as water, soil, and agricultural products. While specific methods for this compound are not widely detailed in publicly available literature, methodologies developed for other strobilurin fungicides, like fluoxastrobin (B61175) and kresoxim-methyl, provide a strong foundation. ucanr.edufrontiersin.org
These methods typically involve sophisticated analytical instrumentation, with liquid chromatography-mass spectrometry (LC-MS/MS) being a common and highly sensitive technique. ucanr.edufrontiersin.org The development of such methods includes crucial steps like sample preparation (e.g., QuEChERS), extraction, and purification to ensure accurate quantification at low concentrations. frontiersin.org
Future research should focus on developing and validating a standardized and highly sensitive analytical method specifically for this compound and its key metabolites. This would enable more effective environmental monitoring, assessment of its environmental fate and transport, and ensure compliance with regulatory limits. rsc.orgitrcweb.orgnih.gov Furthermore, the development of rapid, field-portable detection methods would be a significant advancement for real-time monitoring and risk assessment.
Table 2: Key Aspects of Analytical Method Development for Strobilurin Fungicides
| Analytical Technique | Key Application | Important Considerations | Reference(s) |
| LC-MS/MS | Quantification of parent compound and metabolites in water and produce | High sensitivity and specificity, requires isotopic internal standards for accuracy. | ucanr.edu |
| QuEChERS | Sample preparation for residue analysis in complex matrices like fruits and soil | Efficient, multi-residue method, requires optimization for specific compound and matrix. | frontiersin.org |
| GC-MS/MS | Analysis of neutral and novel per- and polyfluoroalkyl substances (PFAS) | Useful for volatile and semi-volatile compounds, can aid in identifying transformation products. | nih.gov |
Integration of this compound into Integrated Pest Management (IPM) Systems
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. netreefruit.orggoogle.com Chemical control, including the use of fungicides like this compound, is a component of IPM, but it is used judiciously and only when necessary. ucanr.eduirac-online.org
The integration of this compound into IPM programs is crucial for managing fungicide resistance. This compound belongs to the Quinone outside Inhibitors (QoI) group (FRAC Code 11), which are known to have a high risk of resistance development due to their single-site mode of action. frac.infougd.edu.mk Therefore, a key aspect of its use in IPM is the implementation of resistance management strategies. This includes rotating or tank-mixing this compound with fungicides that have different modes of action, limiting the number of applications per season, and using it preventatively based on disease forecasting and monitoring. ucanr.edunetreefruit.orgfrac.info
A research gap exists in the development of specific IPM programs for various crops that explicitly define the role and optimal use of this compound. Future studies should focus on field trials that evaluate the efficacy and long-term sustainability of different IPM strategies incorporating this compound for the control of key fungal diseases.
Addressing Challenges in Fungicide Discovery and Regulatory Science
The discovery and development of new fungicides like this compound are becoming increasingly challenging and costly. agriculturejournals.cz These challenges are driven by several factors, including the need to overcome growing fungicide resistance, meet stringent regulatory requirements for human health and environmental safety, and satisfy evolving consumer expectations. agriculturejournals.czasau.ru
For QoI fungicides such as this compound, a major challenge is the widespread resistance in many fungal pathogen populations, often due to the G143A mutation in the cytochrome b gene. ugd.edu.mkfrac.info This necessitates the discovery of new modes of action or fungicides that are effective against resistant strains.
From a regulatory perspective, the environmental fate, ecotoxicity, and potential for residue accumulation of this compound are critical considerations. rsc.orgasau.ru Regulatory agencies require extensive data to assess the risks associated with a new fungicide before it can be registered for use. This includes detailed studies on its persistence in soil and water, its potential to bioaccumulate, and its effects on non-target organisms. A significant challenge for regulatory science is to keep pace with the development of new analytical techniques that can detect trace levels of these compounds and their metabolites in the environment.
Future research must focus on innovative approaches to fungicide discovery, such as targeting novel biochemical pathways in fungi. Additionally, a deeper understanding of the environmental behavior of this compound is needed to ensure its safe and sustainable use.
Exploring Synergistic Effects in Fungicide Combinations
The use of fungicide mixtures is a key strategy in modern agriculture, primarily to broaden the spectrum of disease control and to manage fungicide resistance. googleapis.com A synergistic effect occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. cqvip.com Exploring the synergistic potential of this compound with other classes of fungicides is a promising area of research.
Patent literature suggests the potential for synergistic compositions containing this compound with other fungicides, including those from the succinate (B1194679) dehydrogenase inhibitors (SDHI) and triazole groups. google.comgoogleapis.comgoogle.comoapi.int For example, combining a QoI fungicide with an SDHI fungicide or a triazole can provide multiple modes of action against a pathogen, making it more difficult for resistance to develop. nih.govfrac.info
However, there is a lack of published, peer-reviewed research that systematically investigates and quantifies the synergistic effects of specific this compound combinations against various plant pathogens. Future research should focus on conducting detailed in vitro and field trials to identify and optimize synergistic mixtures. This would involve determining the optimal ratios of the active ingredients and evaluating their efficacy against a range of important diseases. Such studies would provide valuable data for developing more effective and sustainable disease management programs. agriculturejournals.cz
Table 3: Fungicide Classes for Potential Synergistic Combinations with this compound
| Fungicide Class | Mode of Action (FRAC Group) | Rationale for Combination |
| Succinate Dehydrogenase Inhibitors (SDHIs) | 7 | Different mode of action, resistance management, potential for synergistic effects. |
| Triazoles (Demethylation Inhibitors - DMIs) | 3 | Different mode of action, resistance management, broad-spectrum activity. |
| Multi-site contact fungicides | M | Low resistance risk, can be effective partners in resistance management strategies. |
Q & A
Q. What are the established synthetic pathways for Flufenoxystrobin, and how can researchers optimize yield and purity in laboratory settings?
this compound is synthesized via a two-step process:
- Step 1 : Reaction of 3-isobenzofuranone with methyl formate catalyzed by sodium dimethyl carbonate and sodium hydride in toluene, yielding 4-(α-methylmethylenyl)-3-isobenzofuranone.
- Step 2 : Chlorination of the intermediate with HCl gas in ethylene dichloride (EDC) solvent to produce methyl-2-(chloromethyl)-α-methoxymethylenebenzene acetate . Optimization strategies include adjusting reaction stoichiometry, solvent purity, and catalytic conditions. Purity can be validated using HPLC with UV detection (λ = 254 nm) and compared to reference standards .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure (e.g., distinguishing chlorine and fluorine substituents in C19H16ClF3O4) .
- Mass Spectrometry (MS) : To verify molecular weight (400.78 g/mol) and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline intermediates . Method validation should adhere to ICH guidelines, with triplicate runs to ensure reproducibility .
Q. What is the mechanistic basis of this compound’s fungicidal activity, and how can this inform resistance studies?
this compound inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁ complex, disrupting ATP synthesis. Resistance often arises from mutations in the cytochrome b gene (e.g., G143A). Researchers should pair in vitro enzyme assays with field isolates to correlate genotypic changes with phenotypic resistance .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s environmental degradation data across different soil types?
Contradictions may stem from variations in soil pH, organic matter, or microbial communities. A factorial design should:
- Control variables : Standardize soil moisture, temperature, and initial this compound concentration.
- Measure metabolites : Use LC-MS/MS to track degradation products like 3,4-dichlorobenzotrifluoride derivatives.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant interactions between soil properties and degradation rates .
Q. What methodologies are effective for studying this compound’s non-target effects on aquatic ecosystems, particularly biofilm communities?
- Microcosm experiments : Expose biofilms to sub-lethal this compound concentrations (e.g., 0.1–10 µg/L) under controlled light and flow conditions.
- Endpoint analysis : Quantify chlorophyll-a (proxy for algal biomass) and extracellular polymeric substances (EPS) via fluorometry.
- Metagenomic sequencing : Identify shifts in microbial diversity using 16S rRNA gene amplicon sequencing .
Q. How can computational models improve the prediction of this compound’s photodegradation pathways under varying UV exposure scenarios?
- Density Functional Theory (DFT) : Simulate bond dissociation energies to predict cleavage sites (e.g., methoxy or chloromethyl groups).
- Kinetic modeling : Integrate UV intensity data (W/m²) and quantum yield calculations to estimate half-lives.
- Validation : Compare model outputs with experimental data from solar simulator trials .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound bioassays against Magnaporthe oryzae in rice?
- Inoculum standardization : Use conidial suspensions calibrated to 1×10⁵ spores/mL.
- Dose-response curves : Test 5–7 concentrations (e.g., 0.01–10 mg/L) with three biological replicates.
- Data normalization : Express efficacy as % inhibition relative to untreated controls, using probit analysis for EC₅₀ values .
Q. How should researchers address discrepancies between laboratory and field efficacy data for this compound?
Discrepancies may arise from environmental factors (e.g., rainfastness, UV degradation). Mitigation strategies include:
- Field trials : Replicate lab conditions (e.g., application timing, formulation) across multiple geographic regions.
- Adjuvant testing : Evaluate surfactants or UV stabilizers to enhance field performance.
- Data reconciliation : Use mixed-effects models to account for random variables like weather .
Data Management & Compliance
Q. What are the best practices for archiving raw spectroscopic and chromatographic data in this compound studies?
- File formats : Save NMR data as JCAMP-DX files and HPLC chromatograms as CSV tables.
- Metadata : Include instrument parameters (e.g., column type, mobile phase gradient).
- Repositories : Use discipline-specific platforms (e.g., Zenodo for chemistry) with DOI assignment .
Q. How can researchers ethically access and share proprietary datasets on this compound’s ecotoxicology?
- Data agreements : Negotiate material transfer agreements (MTAs) with patent holders.
- Public databases : Anonymize sensitive data (e.g., exact synthesis routes) before depositing in open-access repositories.
- Collaboration : Partner with regulatory agencies to leverage existing datasets under confidentiality clauses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
